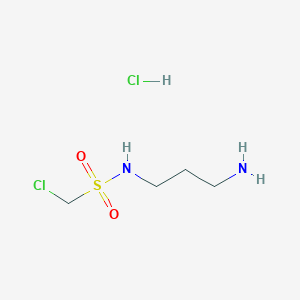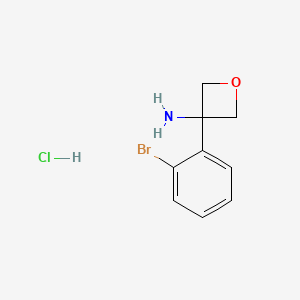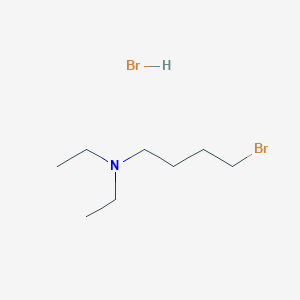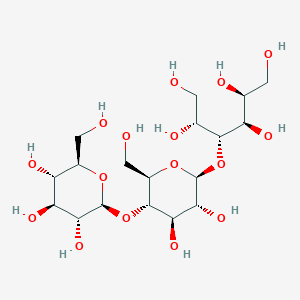
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Descripción general
Descripción
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide is a chemical compound with the molecular formula C15H10F3IO3S . It is also known by other names such as 1-phenyl-2-(phenyl-lambda3-iodanylidene)-2-(trifluoromethylsulfonyl)ethanone .
Molecular Structure Analysis
The molecular weight of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide is 454.2 g/mol . Its InChI is 1S/C15H10F3IO3S/c16-15(17,18)23(21,22)14(19-12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10H . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C(=IC2=CC=CC=C2)S(=O)(=O)C(F)(F)F .Physical And Chemical Properties Analysis
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide is a solid at 20 degrees Celsius . It has a topological polar surface area of 59.6 Ų . It has a complexity of 552 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has 4 rotatable bonds .Aplicaciones Científicas De Investigación
Synthesis and Decomposition : Zhu and Desmarteau (1993) investigated the synthesis and thermal decomposition of compounds related to Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide. They found that Phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester are formed by the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide (Zhu & Desmarteau, 1993).
Photochemical Reactions : Liu, Binkley, and Yeh (1992) explored the photochemical reactions of carbohydrate triflates in methanol, noting that compounds with an aromatic ring, like benzoyl groups, exclusively undergo removal of the protecting group under certain conditions (Liu, Binkley, & Yeh, 1992).
Cycloaddition Reactions : The research by Tsuge and Iwanami (1971) focused on the cycloaddition reactions of benzoylsulfene with cinnamylideneamines. They found that benzoylmethanesulfonyl chloride reacts with cinnamylideneamines to form Diels-Alder adducts (Tsuge & Iwanami, 1971).
Benzoylating Agents : Minato, Miura, and Kobayashi (1977) demonstrated that S-methyl thiobenzoate reacts with methyl triflate to yield benzoic trifluoromethanesulfonic anhydride and benzoyldimethylsulfonium ion, both of which act as powerful benzoylating agents for various compounds (Minato, Miura, & Kobayashi, 1977).
Synthesis of Perfluoroalkylsulphonyl Substituted Ylides : Hackenberg and Hanack (1991) described the synthesis of several perfluoroalkylsulphonyl substituted ylides, demonstrating that these compounds, including phenyliodonio(cyanononafluorobutylsulphonyl)methanide, have interesting thermal decomposition properties (Hackenberg & Hanack, 1991).
Friedel–Crafts Acylation Reactions : Ross and Xiao (2002) conducted a study on aromatic electrophilic substitution reactions catalyzed by metal triflates in an ionic liquid, highlighting the efficiency of Cu(OTf)2 in benzoylation and acetylation reactions (Ross & Xiao, 2002).
Synthesis of Bicyclic Enediynes : Ryan and Stang (1996) reported on the synthesis of bicyclic enediynes from Bis[phenyl[(trifluoromethanesulfonyl)oxy]iodo]acetylene, using a tandem Diels-Alder/Palladium(II)- and Copper(I)-Cocatalyzed Cross-Coupling approach (Ryan & Stang, 1996).
'Green' Benzoylation of Nucleosides : Prasad et al. (2005) explored a 'green' alternative for the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, demonstrating a mild and efficient method for this process (Prasad et al., 2005).
Safety And Hazards
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide causes severe skin burns and eye damage . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It should be stored under inert gas at a temperature below 0°C . It is sensitive to light, air, and heat .
Propiedades
IUPAC Name |
1-phenyl-2-(phenyl-λ3-iodanylidene)-2-(trifluoromethylsulfonyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3IO3S/c16-15(17,18)23(21,22)14(19-12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWFUSLNKHJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=IC2=CC=CC=C2)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide | |
CAS RN |
1443036-49-4 | |
| Record name | Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)




![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)




